molecular formula C21H16O B14010965 3,4-Diphenyl-1H-2-benzopyran CAS No. 54193-70-3

3,4-Diphenyl-1H-2-benzopyran

Cat. No.: B14010965
CAS No.: 54193-70-3
M. Wt: 284.3 g/mol
InChI Key: PZJFTIORBSXUJU-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-isochromene is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of two phenyl groups attached to the 3rd and 4th positions of the isochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenyl-1H-isochromene typically involves cyclization reactions. One common method is the intramolecular cyclization of allyl ether-tethered ynamides under metal-free conditions . This reaction proceeds through an alkoxylation-initiated cascade cyclization, yielding highly functionalized isochromanones. The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods: While specific industrial production methods for 3,4-diphenyl-1H-isochromene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyl-1H-isochromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the isochromene core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products: The major products depend on the type of reaction. For example, oxidation can yield 3,4-diphenylisochromanone, while reduction can produce 3,4-diphenyl-1,2-dihydroisochromene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-diphenyl-1H-isochromene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 3,4-Diphenyl-1H-isochromene is unique due to the specific placement of the phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

54193-70-3

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

3,4-diphenyl-1H-isochromene

InChI

InChI=1S/C21H16O/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

PZJFTIORBSXUJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C(O1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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